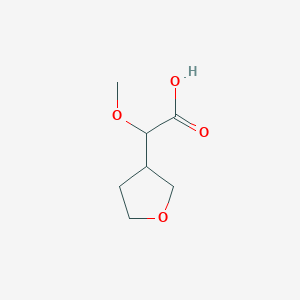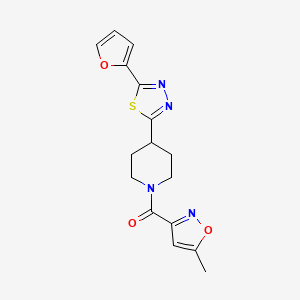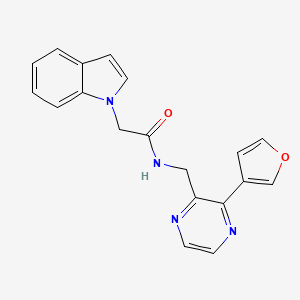
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been developed for the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are transmembrane receptors that play a crucial role in several cellular processes, including cell proliferation, differentiation, and survival. The overexpression of FGFRs has been linked to various types of cancer, making them an attractive target for cancer therapy.
Wirkmechanismus
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide inhibits FGFR tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been demonstrated to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is its high selectivity for FGFR tyrosine kinases, which reduces the risk of off-target effects. However, its potency is relatively low compared to other FGFR inhibitors, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
Several future directions for the development of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide have been proposed. One direction is the optimization of its potency through the design of more potent analogs. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of biomarkers to predict response to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide may improve its clinical utility.
Synthesemethoden
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide involves a multistep process. The starting material is 3-(furan-3-yl)pyrazin-2-amine, which is reacted with 2-bromoethyl acetate in the presence of a base to obtain 2-(furan-3-yl)-N-(2-(acetyloxy)ethyl)pyrazin-3-amine. This intermediate is then reacted with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling reagent to form N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been demonstrated to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURHRKDJMKORGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)
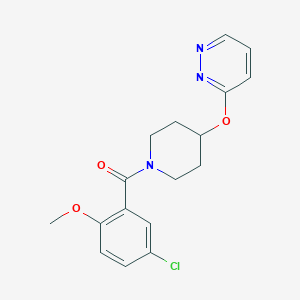

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
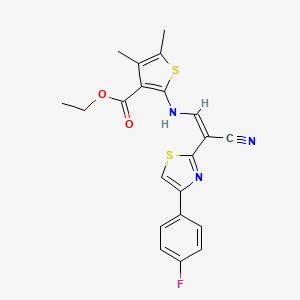

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)
![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)
